Pentanenitrile, 3-hydroxy-3-methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-methylpentanenitrile can be achieved through several methods:
From Aldehydes and Ketones: One common method involves the reaction of valeraldehyde with hydroxylamine to form the corresponding oxime, which is then dehydrated to yield the nitrile.
From Halogenoalkanes: Another method involves the reaction of 3-chloro-3-methylpentane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. This substitution reaction replaces the chlorine atom with a nitrile group.
Industrial Production Methods
Industrial production of 3-hydroxy-3-methylpentanenitrile typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-methylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 3-methyl-3-oxopentanenitrile or 3-methylpentanoic acid.
Reduction: Formation of 3-hydroxy-3-methylpentylamine.
Substitution: Formation of 3-chloro-3-methylpentanenitrile or 3-bromo-3-methylpentanenitrile.
Scientific Research Applications
3-hydroxy-3-methylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-methylpentanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methylpentanenitrile
- 3-Hydroxy-2-methylpentanenitrile
- 3-Hydroxy-3-ethylpentanenitrile
Uniqueness
3-hydroxy-3-methylpentanenitrile is unique due to the specific positioning of the hydroxyl and methyl groups on the pentanenitrile chain. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-hydroxy-3-methylpentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-6(2,8)4-5-7/h8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLWETYEQPSHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453296 |
Source
|
Record name | Pentanenitrile, 3-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14368-30-0 |
Source
|
Record name | Pentanenitrile, 3-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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